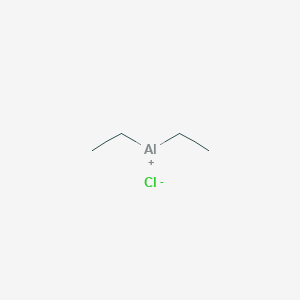

Diethyl aluminum chloride

Description

Properties

Molecular Formula |

C4H10AlCl |

|---|---|

Molecular Weight |

120.56 g/mol |

IUPAC Name |

diethylalumanylium;chloride |

InChI |

InChI=1S/2C2H5.Al.ClH/c2*1-2;;/h2*1H2,2H3;;1H/q;;+1;/p-1 |

InChI Key |

YNLAOSYQHBDIKW-UHFFFAOYSA-M |

Canonical SMILES |

CC[Al+]CC.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Diethyl aluminum chloride chemical formula and structure

An In-depth Technical Guide to Diethylaluminum Chloride: Formula, Structure, and Applications

Authored by a Senior Application Scientist

Abstract

Diethylaluminum chloride (DEAC) is a premier organoaluminum compound that holds a significant position in both industrial-scale chemical manufacturing and advanced organic synthesis. Characterized by the empirical formula (C₂H₅)₂AlCl, its true structural nature and potent Lewis acidity are the keys to its utility. This guide provides an in-depth exploration of DEAC, moving beyond its simple formula to dissect its dimeric structure, bonding characteristics, synthesis protocols, and critical applications. We will examine the causality behind its reactivity, particularly its role as an indispensable co-catalyst in Ziegler-Natta polymerization and as a versatile reagent in fine chemical synthesis. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this powerful and highly reactive compound.

Core Chemical Identity: Formula and Nomenclature

While commonly abbreviated as DEAC, a precise understanding begins with its fundamental chemical identity. The empirical formula is (C₂H₅)₂AlCl, which accurately represents the stoichiometric ratio of its constituent atoms.[1][2] However, as we will explore, this simple representation belies its more complex structural reality.

Nomenclature:

-

IUPAC Name: Chloro(diethyl)alumane[3]

-

Common Synonyms: Diethylaluminum monochloride, Chlorodiethylaluminum, DEAC[1][4]

For unambiguous identification in research and procurement, the CAS Registry Number is paramount.

| Identifier | Value |

| CAS Number | 96-10-6[2] |

| Linear Formula | (C₂H₅)₂AlCl |

| Molecular Formula (Monomer) | C₄H₁₀AlCl[1][2] |

| Molecular Weight (Monomer) | 120.56 g/mol [3] |

| Molecular Formula (Dimer) | C₈H₂₀Al₂Cl₂[5] |

| Molar Mass (Dimer) | 241.11 g·mol⁻¹[5] |

The Dimeric Structure: A Deeper Look into Bonding and Geometry

A critical aspect often overlooked by its empirical formula is that diethylaluminum chloride exists predominantly as a dimer, with the formula [(C₂H₅)₂AlCl]₂.[5] This dimerization is not merely a weak association; it is a fundamental feature of its structure driven by the electron-deficient nature of the aluminum center.

Unlike trialkylaluminum compounds like triethylaluminum, which dimerize through bridging alkyl groups, DEAC features two bridging chloride atoms (μ-Cl).[5] This structural arrangement has profound implications for its stability and reactivity.

Key Structural Features:

-

Bridging Halides: The two aluminum atoms are linked by two chloride ligands. This bridging is energetically favorable and allows each aluminum center to approach an electron octet.[2][5]

-

Tetrahedral Geometry: Each aluminum atom adopts a tetrahedral coordination geometry, bonding to two terminal ethyl groups and the two bridging chlorine atoms.[5]

-

Terminal Ethyl Groups: The four ethyl groups are positioned at the periphery of the molecule.

This dimeric structure, where the halide atoms act as the bridging ligands, is a common motif for organoaluminum halides of the general formula R₂AlX.[2][5]

Caption: Dimeric structure of [(C₂H₅)₂AlCl]₂ with bridging chloride atoms.

Physicochemical Properties

DEAC is a colorless to yellowish liquid known for its high reactivity.[1][2] Its physical properties necessitate careful handling, typically as a solution in hydrocarbon solvents.[5]

| Property | Value | Reference |

| Appearance | Colorless to yellowish liquid | [1][5] |

| Melting Point | -50 °C to -74 °C | [3][5] |

| Boiling Point | 125-126 °C / 50 mmHg | [5] |

| Density | ~0.961 g/mL at 25 °C | |

| Vapor Pressure | 3 mmHg at 60 °C | [5] |

| Solubility | Soluble in non-polar organic solvents (e.g., hexanes, toluene). Reacts violently with water. | [1][5] |

Synthesis and Manufacturing Protocols

The industrial production of DEAC is primarily achieved through redistribution (reproportionation) reactions, which are thermodynamically controlled and highly efficient.

Common Synthesis Routes:

-

Redistribution of Triethylaluminum and Aluminum Trichloride: This is a widely used method involving the reaction of two parts triethylaluminum with one part aluminum trichloride.[5]

-

Reaction: 2 (C₂H₅)₃Al + AlCl₃ → 3 (C₂H₅)₂AlCl

-

-

Reaction of Triethylaluminum with HCl: DEAC can also be formed by the controlled reaction of triethylaluminum with hydrogen chloride.[5][6]

-

Reaction: (C₂H₅)₃Al + HCl → (C₂H₅)₂AlCl + C₂H₆

-

-

Reduction of Ethylaluminum Sesquichloride: This method involves the reduction of ethylaluminum sesquichloride ((C₂H₅)₃Al₂Cl₃) with an active metal like sodium.[5]

-

Reaction: 2 (C₂H₅)₃Al₂Cl₃ + 3 Na → 3 (C₂H₅)₂AlCl + Al + 3 NaCl

-

Exemplary Laboratory Protocol: Synthesis via Redistribution

This protocol describes the synthesis of DEAC from triethylaluminum and aluminum trichloride. Extreme caution is required due to the pyrophoric nature of the reagents. All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.

Step-by-Step Methodology:

-

Apparatus Setup: A three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with an inert gas inlet), a dropping funnel, and a thermometer is assembled while hot and placed under a positive pressure of inert gas.

-

Reagent Charging: Anhydrous aluminum trichloride (AlCl₃) is carefully weighed and charged into the reaction flask under a counter-flow of inert gas. Anhydrous hexane is then cannulated into the flask to create a slurry.

-

Addition of Triethylaluminum: A stoichiometric amount of triethylaluminum (2 molar equivalents) dissolved in anhydrous hexane is added to the dropping funnel.

-

Controlled Reaction: The triethylaluminum solution is added dropwise to the stirred AlCl₃ slurry. The reaction is exothermic, and the addition rate should be controlled to maintain the internal temperature below 50 °C. Cooling with a water bath may be necessary.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours, followed by gentle reflux for an additional hour to ensure complete redistribution.

-

Product Isolation: The resulting solution of diethylaluminum chloride in hexane can be used directly or purified by vacuum distillation.

Core Applications: Causality of Reactivity

The utility of DEAC stems directly from its chemical structure. The electron-deficient aluminum center makes it a potent Lewis acid, while the aluminum-carbon bonds provide nucleophilic character.

Ziegler-Natta Polymerization

The most significant industrial application of DEAC is as a co-catalyst in Ziegler-Natta polymerization for the production of polyolefins like polyethylene and polypropylene.[5][7][8] Karl Ziegler first demonstrated that combining titanium tetrachloride (TiCl₄) with an organoaluminum compound, such as DEAC, could efficiently polymerize ethylene at low pressures.[7][9]

Mechanism of Action: In these systems, DEAC plays multiple roles:

-

Alkylation of the Transition Metal: It alkylates the titanium precursor (e.g., TiCl₄), replacing chloride ligands with ethyl groups to form the active catalytic site.

-

Reduction of the Pre-catalyst: It can reduce the oxidation state of the titanium (e.g., from Ti(IV) to Ti(III)), which is often the active state for polymerization.

-

Scavenging Impurities: It reacts with and neutralizes catalyst poisons like water and oxygen, protecting the sensitive active sites.

The combination of the transition metal compound (catalyst) and DEAC (co-catalyst) creates the active species that coordinates with alkene monomers and facilitates their insertion into the growing polymer chain.[7]

Caption: Role of DEAC as a co-catalyst in Ziegler-Natta polymerization.

Lewis Acid Catalysis in Organic Synthesis

As a strong Lewis acid, DEAC is a versatile catalyst for a variety of organic transformations, activating substrates towards nucleophilic attack.[8][10]

-

Diels-Alder Reactions: It catalyzes [4+2] cycloaddition reactions by coordinating to the dienophile (typically an α,β-unsaturated carbonyl compound), lowering its LUMO energy and accelerating the reaction.[10]

-

Ene Reactions: DEAC promotes ene reactions, which involve the addition of an alkene with an allylic hydrogen to an "enophile".[8][10]

Its utility in these reactions makes it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates and natural products.[11][12]

Safety, Handling, and Storage: A Self-Validating System

The protocols for handling DEAC are built on the principle of absolute exclusion of air and moisture, against which it reacts violently and pyrophorically.[5][6][13]

Core Safety Directives:

-

Pyrophoric Nature: DEAC ignites spontaneously on contact with air.[6][14] All transfers and reactions must be performed under a strictly inert atmosphere (Argon or Nitrogen).[13]

-

Water Reactivity: It reacts explosively with water, releasing flammable ethane and corrosive hydrogen chloride gas.[1][14] Water is never to be used for extinguishing DEAC fires.[14]

-

Corrosivity: DEAC causes severe chemical burns to skin and eyes.[2][6]

Personal Protective Equipment (PPE):

-

Body: Fire-retardant lab coat and clothing.[15]

-

Hands: Chemically resistant gloves (consult manufacturer data), often worn over fire-resistant inner gloves.

-

Eyes/Face: Safety goggles and a full-face shield are mandatory.[14][15]

Handling and Storage:

-

DEAC is stored and handled in specialized containers, such as Sure/Pac™ cylinders, designed for air-sensitive reagents.

-

Work should be conducted in a well-ventilated fume hood capable of containing a fire.

-

Spark-proof tools and explosion-proof equipment must be used.[13]

Emergency Procedures:

-

Spills: Spills must be immediately smothered with a dry extinguishing agent like dry sand, soda ash, or powdered lime.[14] Do not use water or combustible materials like paper towels.[13]

-

Fires: Use a Class D dry powder extinguisher. DO NOT USE WATER, FOAM, OR CARBON DIOXIDE. [14]

Conclusion

Diethylaluminum chloride is far more than its simple formula, (C₂H₅)₂AlCl, suggests. Its existence as a stable, chloride-bridged dimer provides insight into its fundamental reactivity. This structure underpins its role as a powerful Lewis acid and an essential co-catalyst that drives a significant portion of the global polymer industry through Ziegler-Natta catalysis. For the research scientist, its ability to catalyze key carbon-carbon bond-forming reactions offers a potent tool for complex molecular synthesis. However, this immense utility is intrinsically linked to its hazardous nature, demanding rigorous adherence to safety protocols built upon the absolute exclusion of air and water. A thorough understanding of both its structural chemistry and handling requirements is paramount for its safe and effective application.

References

- Diethylaluminium chloride. Wikipedia. [Link]

- Diethylaluminum Chloride. AMERICAN ELEMENTS. [Link]

- Ziegler–Natta c

- Diethylaluminum Chloride (CAS 96-10-6)

- Material Safety Data Sheet - Diethylaluminum chloride, 1M solution in hexanes. Cole-Parmer. [Link]

- Diethylaluminum Chloride in Organic Synthesis: A Powerful Lewis Acid. Jianlong. [Link]

- Ziegler–Natta c

- Diethylaluminum chloride | C4H10AlCl | CID 7277.

- HAZARD SUMMARY: DIETHYLALUMINUM CHLORIDE. New Jersey Department of Health. [Link]

- Diethyl aluminum chloride | C4H10AlCl | CID 16686102.

- A process for the preparation of diethylaluminium chloride.

- Advanced Inorganic Chemistry/Ziegler-Natta polymeriz

- What Is Diethylaluminum Chloride Used For?. Jianlong. [Link]

- Application of Ziegler-Nata Catalysts in the Synthesis of Polyolefin. Progress in Chemical and Biochemical Research. [Link]

- Diethylaluminum chloride (96-10-6)

- Aluminum, chlorodiethyl-. NIST WebBook. [Link]

Sources

- 1. CAS 96-10-6: Diethylaluminum chloride | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. americanelements.com [americanelements.com]

- 4. Aluminum, chlorodiethyl- [webbook.nist.gov]

- 5. Diethylaluminium chloride - Wikipedia [en.wikipedia.org]

- 6. Diethylaluminum chloride | C4H10AlCl | CID 7277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. nbinno.com [nbinno.com]

- 9. Advanced Inorganic Chemistry/Ziegler-Natta polymerization (4.10) - Wikibooks, open books for an open world [en.wikibooks.org]

- 10. nbinno.com [nbinno.com]

- 11. tuodaindus.com [tuodaindus.com]

- 12. Page loading... [wap.guidechem.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. nj.gov [nj.gov]

- 15. echemi.com [echemi.com]

A Comprehensive Technical Guide to Diethylaluminum Chloride (DEAC): Properties, Handling, and Synthetic Applications

Introduction: The Role of Diethylaluminum Chloride in Modern Chemistry

Diethylaluminum chloride (DEAC) is a highly versatile and reactive organoaluminum compound with the chemical formula (C₂H₅)₂AlCl.[1][2] Identified by its CAS Number 96-10-6 , DEAC has carved a significant niche in both industrial-scale production and advanced organic synthesis.[1][2][3][4] While it exists as a dimer, [(C₂H₅)₂AlCl]₂, for structural stability, it is its monomeric form that often dictates its reactivity.[1] This guide offers an in-depth exploration of DEAC, from its fundamental properties and critical safety protocols to its sophisticated applications as a potent Lewis acid and an indispensable co-catalyst in polymerization. For researchers and drug development professionals, a thorough understanding of DEAC is key to unlocking its synthetic potential safely and effectively.

Chemical Identity and Physicochemical Properties

DEAC is a colorless to yellowish waxy solid or liquid, typically handled in solution with hydrocarbon solvents like hexanes, heptane, or toluene due to its reactivity and for ease of dosing.[1][3][5] Its utility stems from the polarized aluminum-carbon and aluminum-chlorine bonds, which confer strong Lewis acidity and nucleophilic character, respectively.[1][6]

Table 1: Physicochemical Properties of Diethylaluminum Chloride

| Property | Value | Source(s) |

| CAS Number | 96-10-6 | [1][2][3][4] |

| Molecular Formula | C₄H₁₀AlCl | [3][4] |

| Molecular Weight | 120.56 g/mol | [2][4][7] |

| Appearance | Colorless waxy solid or liquid | [1][3][8] |

| Melting Point | -74 °C to -50 °C | [9][10] |

| Boiling Point | 125-126 °C at 50 mmHg | [4][9] |

| Density | ~0.961 g/mL at 25 °C | |

| Flash Point | -22 °C (-7.6 °F) | [5] |

| Solubility | Miscible with hexane and other non-polar organic solvents.[3][4][11] | Reacts violently with water.[3][5][9] |

| Vapor Pressure | 3 mmHg at 60 °C | [4] |

Critical Safety and Handling Protocols

The utility of DEAC is intrinsically linked to its hazardous nature. It is pyrophoric, catching fire spontaneously upon exposure to air, and reacts violently with water.[1][5][7][9] Adherence to rigorous safety protocols is not merely recommended; it is mandatory for the prevention of catastrophic incidents.

Core Hazards:

-

Pyrophoricity : Spontaneously ignites in air.[5][7][9] All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon).[5][8]

-

Water Reactivity : Reacts violently and exothermically with water, releasing flammable ethane and corrosive hydrogen chloride gas.[3][4][9] This necessitates the use of scrupulously dried glassware and anhydrous solvents.

-

Corrosivity : Causes severe chemical burns to skin, eyes, and the respiratory tract.[5][9][12]

Standard Operating Procedure for Handling DEAC Solutions

-

Preparation and Personal Protective Equipment (PPE) :

-

Work must be performed in a certified chemical fume hood with the sash at the lowest practical height.

-

An operational safety shower and eyewash station must be immediately accessible.[5]

-

Required PPE : Flame-resistant lab coat, chemical splash goggles and a face shield, and heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile).[9][13]

-

-

Inert Atmosphere Technique :

-

Utilize standard Schlenk line or glovebox techniques to maintain an inert atmosphere.

-

All glassware must be oven- or flame-dried immediately before use to remove residual moisture.

-

The DEAC solution is typically stored in a Sure/Pac™ or similar air-sensitive reagent container.

-

-

Reagent Transfer (Syringe Technique) :

-

Ensure the reagent bottle is securely clamped. Puncture the septum with a needle connected to the inert gas line to create a positive pressure.

-

Use a clean, dry, gas-tight syringe with a long needle to withdraw the required volume of the solution.

-

To prevent drips, a small volume of inert gas (a "nitrogen buffer") should be drawn into the syringe after the liquid.

-

Transfer the solution to the reaction vessel by inserting the needle through a septum and below the surface of the reaction solvent. Depress the plunger slowly to add the reagent.

-

-

Quenching and Disposal :

-

Excess or residual DEAC must be quenched with extreme caution. Slowly add the reagent to a cooled (ice bath), vigorously stirred, and less reactive solvent like isopropanol.

-

The resulting solution can then be slowly added to water.

-

Dispose of the quenched material in accordance with institutional and local regulations for hazardous waste.[8]

-

Emergency Procedures

-

Spills : Do NOT use water.[13] Cover the spill with a dry, inert absorbent material such as dry sand, lime, or soda ash.[13] Evacuate the area and contact emergency personnel.[13]

-

Fire : Do NOT use water, foam, or carbon dioxide extinguishers.[13] Use a Class D dry powder extinguisher (e.g., Met-L-X), dry sand, or lime to smother the fire.[13]

Visualization: Workflow for Handling Pyrophoric Reagents

Caption: A logical workflow for the safe handling of pyrophoric reagents like DEAC.

Key Applications in Organic Synthesis

DEAC's reactivity profile makes it a powerful tool for constructing complex molecular architectures. Its primary roles are as a Ziegler-Natta co-catalyst and a versatile Lewis acid.

Ziegler-Natta Polymerization

DEAC is a cornerstone of Ziegler-Natta catalysis, a method used to produce billions of tons of polyolefins like polyethylene and polypropylene annually.[1][14][15] In these systems, DEAC acts as a co-catalyst, typically with a titanium-based compound (e.g., TiCl₄).[14][15][16]

Mechanism and Causality:

-

Activation : DEAC reacts with the transition metal catalyst (TiCl₄) to form the active catalytic species. This involves the alkylation of the titanium center and the reduction of Ti(IV) to Ti(III), creating a vacant coordination site.[17]

-

Coordination : An alkene monomer (e.g., propylene) coordinates to the vacant site on the titanium atom via a π-complex.[17]

-

Insertion : The coordinated monomer then inserts into the titanium-alkyl bond. This step propagates the polymer chain and regenerates the vacant site for the next monomer to coordinate.[17] The stereochemistry of this insertion is controlled by the catalyst structure, leading to polymers with specific tacticities (e.g., isotactic polypropylene).

Visualization: Simplified Ziegler-Natta Initiation

Caption: Initiation and propagation in Ziegler-Natta polymerization using DEAC.

Experimental Protocol: Ethylene Polymerization (Illustrative)

-

Reactor Setup : A flame-dried, three-necked flask equipped with a mechanical stirrer, gas inlet, and septum is assembled and purged with dry nitrogen.

-

Solvent and Catalyst : Anhydrous toluene is cannulated into the flask, followed by the addition of the titanium tetrachloride (TiCl₄) catalyst via syringe.

-

Co-catalyst Addition : The desired amount of DEAC solution (e.g., 1.0 M in hexanes) is slowly added to the stirring solution at a controlled temperature (e.g., 70 °C).

-

Polymerization : Ethylene gas is bubbled through the solution at a constant pressure. The reaction is typically exothermic and may require cooling to maintain the target temperature.

-

Termination : After the desired time, the reaction is terminated by adding an acidified alcohol (e.g., HCl in methanol).

-

Workup : The precipitated polymer (polyethylene) is filtered, washed extensively with alcohol and water, and dried under vacuum.

Lewis Acid Catalysis

As a strong Lewis acid, DEAC readily accepts electron pairs, activating substrates for a variety of transformations crucial in pharmaceutical and fine chemical synthesis.[1][6][18]

Key Reactions:

-

Diels-Alder Reaction : DEAC catalyzes the [4+2] cycloaddition between a diene and a dienophile. By coordinating to a carbonyl group on the dienophile, DEAC lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), accelerating the reaction and often enhancing its stereoselectivity.[1][6]

-

Ene Reaction : It promotes the ene reaction, which involves the addition of an alkene with an allylic hydrogen (the "ene") to a compound with a double bond (the "enophile").[1][6] This forms a new carbon-carbon bond and is a powerful tool for functional group interconversion.[6]

-

Other Applications : DEAC is also used in Strecker reactions, for the synthesis of precursors for other catalysts, and as a co-initiator in cationic polymerization.[19]

Conclusion

Diethylaluminum chloride is a reagent of profound importance, bridging the gap between large-scale industrial polymerization and intricate organic synthesis. Its high reactivity, while demanding the utmost respect and care in handling, is precisely what makes it so effective. For the synthetic chemist, mastering the use of DEAC opens a gateway to efficient C-C bond formation, stereocontrolled polymer synthesis, and the construction of complex molecular frameworks. This guide provides the foundational knowledge required to harness its power responsibly, ensuring both scientific advancement and laboratory safety.

References

- Wikipedia. (n.d.). Diethylaluminium chloride.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethylaluminum chloride, 1M solution in hexanes.

- OCToChem. (n.d.). Diethylaluminum Chloride in Organic Synthesis: A Powerful Lewis Acid.

- NJ.gov. (n.d.). HAZARD SUMMARY - DIETHYLALUMINUM CHLORIDE.

- Chemchart. (n.d.). Diethylaluminum chloride (96-10-6).

- Grokipedia. (n.d.). Ziegler–Natta catalyst.

- Chem.co. (n.d.). Diethylaluminum Chloride (CAS 96-10-6): Your Premier Catalyst and Intermediate Solution.

- Wikipedia. (n.d.). Ziegler–Natta catalyst.

- American Elements. (n.d.). Diethylaluminum Chloride.

- PubChem. (n.d.). Diethylaluminum chloride.

- Jiangsu MO opto-electronic material Co., Ltd. (n.d.). Diethylaluminum Chloride Solution Catalyzer.

- Filo. (2025). Ziegler natta polymerization mechanism by TiCl4 and Al(C2H5)2Cl.

- Wikibooks. (n.d.). Advanced Inorganic Chemistry/Ziegler-Natta polymerization.

- ChemSrc. (n.d.). Diethylaluminum Chloride (CAS: 96-10-6).

- Google Patents. (1961). US2996529A - Preparation of diethyl aluminum chloride.

- LookChem. (n.d.). Cas 96-10-6, DIETHYLALUMINUM CHLORIDE.

- Solubility of Things. (n.d.). Diethylaluminum chloride.

Sources

- 1. Diethylaluminium chloride - Wikipedia [en.wikipedia.org]

- 2. Diethylaluminum chloride 97 96-10-6 [sigmaaldrich.com]

- 3. CAS 96-10-6: Diethylaluminum chloride | CymitQuimica [cymitquimica.com]

- 4. DIETHYLALUMINUM CHLORIDE | 96-10-6 [chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. nbinno.com [nbinno.com]

- 7. Diethylaluminum chloride | C4H10AlCl | CID 7277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Diethylaluminum ChlorideCAS #: 96-10-6 [eforu-chemical.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. fishersci.com [fishersci.com]

- 13. nj.gov [nj.gov]

- 14. grokipedia.com [grokipedia.com]

- 15. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 16. Advanced Inorganic Chemistry/Ziegler-Natta polymerization (4.10) - Wikibooks, open books for an open world [en.wikibooks.org]

- 17. Ziegler natta polymerization mechanism by TiCl4 and Al(C2H5)2Cl | Filo [askfilo.com]

- 18. nbinno.com [nbinno.com]

- 19. Diethylaluminum chloride 1.0M hexanes 96-10-6 [sigmaaldrich.com]

Synthesis and Preparation of Diethylaluminum Chloride: A Comprehensive Technical Guide

Foreword

Diethylaluminum chloride (DEAC), a prominent organoaluminum compound, stands as a cornerstone in modern catalysis and organic synthesis. Its profound impact, particularly as a co-catalyst in Ziegler-Natta polymerization, has revolutionized the production of polyolefins, shaping the landscape of the polymer industry. Beyond its catalytic prowess, DEAC's utility as a potent Lewis acid and alkylating agent has rendered it an indispensable tool for synthetic chemists in the pharmaceutical and fine chemical sectors. This guide is crafted for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthesis, preparation, and handling of this highly reactive yet invaluable compound. We will delve into the fundamental reaction chemistry, provide detailed experimental protocols, and address the critical safety considerations inherent in working with such a pyrophoric material. Our objective is to furnish a document that is not merely a collection of procedures but a comprehensive resource that elucidates the causality behind experimental choices, empowering researchers to approach the synthesis and application of Diethylaluminum chloride with both confidence and a deep-seated understanding.

Physicochemical Properties and Structural Elucidation

Diethylaluminum chloride, systematically named chloro(diethyl)alumane, is a colorless to pale-yellow liquid that is highly reactive and pyrophoric, igniting spontaneously upon contact with air.[1][2] It is typically handled and supplied as a solution in hydrocarbon solvents like hexanes or toluene to mitigate its pyrophoricity.[3]

Structure and Bonding: While often represented by the empirical formula (C₂H₅)₂AlCl, DEAC exists predominantly as a dimer, [(C₂H₅)₂AlCl]₂. In this dimeric structure, the aluminum centers are bridged by two chlorine atoms, forming a four-membered Al-Cl-Al-Cl ring.[4] This arrangement allows each aluminum atom to achieve a more stable, tetrahedral coordination geometry. Unlike triethylaluminum, which features bridging ethyl groups, the halide bridges in DEAC are thermodynamically favored.[5]

| Property | Value | Reference(s) |

| CAS Number | 96-10-6 | [4] |

| Molecular Formula | C₄H₁₀AlCl | [2] |

| Molar Mass | 120.56 g/mol | [2] |

| Appearance | Colorless liquid | [4] |

| Density | ~0.96 g/cm³ | [4] |

| Melting Point | -74 °C | [4] |

| Boiling Point | 125-126 °C @ 50 mmHg | [4] |

| Solubility | Reacts violently with water and protic solvents. Soluble in aromatic and saturated aliphatic hydrocarbons. | [3][4] |

Core Synthesis Methodologies and Reaction Mechanisms

The industrial production and laboratory-scale synthesis of Diethylaluminum chloride are dominated by the redistribution (comproportionation) reaction. However, other viable routes have also been developed.

The Redistribution Reaction: Triethylaluminum and Aluminum Chloride

The most common and economically viable method for producing DEAC is the redistribution reaction between triethylaluminum (TEAL) and anhydrous aluminum chloride (AlCl₃).[4] This reaction allows for the precise tuning of the alkyl-to-chloride ratio.

Reaction: 2 (C₂H₅)₃Al + AlCl₃ → 3 (C₂H₅)₂AlCl

This reaction is an equilibrium process. The position of the equilibrium is influenced by the stoichiometry of the reactants. By adjusting the molar ratio of TEAL to AlCl₃, other ethylaluminum chlorides, such as ethylaluminum dichloride (EADC, EtAlCl₂) and ethylaluminum sesquichloride (EASC, Et₃Al₂Cl₃), can also be synthesized. The reaction is typically driven to completion by utilizing the precise 2:1 stoichiometry to favor the formation of DEAC.

Thermodynamic and Mechanistic Considerations: The redistribution of ligands on aluminum centers is a facile process. The mechanism is believed to involve the formation of bridged intermediates, similar to the dimeric structure of DEAC itself, which facilitates the exchange of alkyl and halide groups. The reaction is exothermic, and careful temperature control is necessary, especially on a large scale, to prevent runaway reactions and the formation of byproducts.

Caption: Equilibrium in the synthesis of DEAC.

Alternative Synthetic Routes

While the redistribution reaction is predominant, other methods for DEAC synthesis exist:

-

From Ethylaluminum Sesquichloride: DEAC can be produced by the reduction of ethylaluminum sesquichloride with sodium.[4]

-

2 (C₂H₅)₃Al₂Cl₃ + 3 Na → 3 (C₂H₅)₂AlCl + Al + 3 NaCl

-

-

Reaction with HCl: The controlled reaction of triethylaluminum with hydrochloric acid can also yield DEAC.[4]

-

(C₂H₅)₃Al + HCl → (C₂H₅)₂AlCl + C₂H₆

-

-

Using Zinc Reagents: Older methods, still viable for laboratory scale, involve the reaction of an ethyl-zinc halide with aluminum trichloride in an inert hydrocarbon solvent.[6]

-

2 C₂H₅ZnX + AlCl₃ → (C₂H₅)₂AlCl + 2 ZnXCl (where X = Cl, Br, I)

-

Experimental Protocols

Extreme caution must be exercised during the synthesis of DEAC due to its pyrophoric nature. All operations must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Laboratory-Scale Synthesis via Redistribution

This protocol describes the synthesis of DEAC from commercially available triethylaluminum and aluminum chloride.

Materials and Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Reflux condenser with an inert gas inlet/outlet (bubbler)

-

Addition funnel, pressure-equalizing

-

Septa and needles for reagent transfer

-

Schlenk line or glovebox for inert atmosphere

-

Anhydrous triethylaluminum (TEAL) solution in hexanes (e.g., 1.0 M)

-

Anhydrous aluminum chloride (AlCl₃), finely powdered

-

Anhydrous hydrocarbon solvent (e.g., hexanes or toluene)

Step-by-Step Procedure:

-

Apparatus Setup: Assemble the three-neck flask with the magnetic stirrer, reflux condenser, and addition funnel. Flame-dry the entire apparatus under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the experiment.

-

Reagent Preparation: In the addition funnel, prepare a solution of triethylaluminum (2 molar equivalents) in anhydrous solvent. In the reaction flask, suspend anhydrous aluminum chloride (1 molar equivalent) in the anhydrous solvent.

-

Reaction: Cool the aluminum chloride suspension in an ice bath. Slowly add the triethylaluminum solution from the addition funnel to the stirred suspension over 1-2 hours. A mild exotherm is expected; maintain the reaction temperature below 25°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Purification (Optional): The resulting solution of DEAC is often used directly. If neat DEAC is required, the solvent can be removed under reduced pressure. For higher purity, fractional distillation under reduced pressure can be performed. DEAC has a boiling point of 125-126 °C at 50 mmHg.[4]

Caption: Laboratory setup for DEAC synthesis.

Industrial Production Outline

Industrial production of DEAC is typically carried out in a batch or semi-batch process in stainless steel reactors.

-

Reactor Charging: Anhydrous solvent and powdered aluminum chloride are charged to a nitrogen-purged reactor.

-

TEAL Addition: Triethylaluminum is added at a controlled rate to the stirred suspension. The reactor temperature is carefully monitored and controlled using cooling jackets due to the exothermic nature of the reaction.

-

Digestion: The mixture is held at a specific temperature for a period to ensure complete reaction.

-

Filtration: If necessary, the product mixture is filtered to remove any unreacted aluminum chloride or other solids.

-

Distillation: The solvent is removed, and the crude DEAC is purified by vacuum distillation.

-

Packaging: The purified DEAC is transferred to specialized containers under a nitrogen blanket for storage and transport.

Caption: Simplified industrial process flow for DEAC production.

Analytical Characterization

Confirming the identity and purity of the synthesized DEAC is crucial. A combination of titration and spectroscopic methods is typically employed.

Titration Methods

a) Determination of Aluminum Content (Complexometric Titration):

The aluminum content can be determined by a complexometric back-titration.

-

Sample Preparation: Under an inert atmosphere, carefully weigh a sample of DEAC and quench it by slowly adding it to a cooled (0°C) solution of isopropanol in hexane. After the initial vigorous reaction subsides, slowly add water to complete the hydrolysis to aluminum hydroxide. Acidify with nitric acid to dissolve the precipitate.

-

Titration: Add a known excess of a standardized EDTA solution to the sample. Adjust the pH to ~4.7 with an acetate buffer. The excess EDTA is then back-titrated with a standardized zinc sulfate or copper sulfate solution using a suitable indicator (e.g., xylenol orange or a Cu-ion selective electrode).[5]

b) Determination of Chloride Content (Volhard Method):

The chloride content can be determined using the Volhard method, which is a back-titration.

-

Sample Preparation: Hydrolyze a weighed sample of DEAC as described above.

-

Titration: To the acidified solution, add a known excess of standardized silver nitrate (AgNO₃) solution to precipitate all chloride ions as AgCl. Add a small amount of nitrobenzene to coat the AgCl precipitate and prevent its reaction with the titrant. Add a ferric ammonium sulfate indicator and titrate the excess AgNO₃ with a standardized potassium thiocyanate (KSCN) solution until a persistent reddish-brown color of the Fe(SCN)²⁺ complex appears.[1][7]

Spectroscopic Analysis (NMR)

NMR spectroscopy is a powerful tool for structural confirmation. Samples must be prepared in anhydrous deuterated solvents (e.g., C₆D₆ or CDCl₃) in an inert atmosphere.

-

¹H NMR: The proton NMR spectrum of DEAC is expected to show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group. The chemical shifts may vary slightly depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show two distinct signals corresponding to the methylene and methyl carbons.

Note: While NMR is an excellent qualitative tool, obtaining precise, universally cited chemical shift data for DEAC is challenging due to its reactive nature and tendency to exist in equilibrium with other species in solution. Researchers should compare their spectra to those of starting materials and related compounds.

Safety, Handling, and Storage

DEAC is a highly hazardous material and must be handled with extreme care.

-

Pyrophoricity: DEAC ignites spontaneously on contact with air. All handling must be done under a dry, inert atmosphere.[3]

-

Reactivity with Water: It reacts violently with water, releasing flammable ethane gas and corrosive hydrogen chloride.[3]

-

Corrosivity: DEAC and its hydrolysis products are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[8]

Personal Protective Equipment (PPE):

-

Flame-resistant lab coat

-

Chemical splash goggles and a face shield

-

Chemically resistant gloves (e.g., neoprene or butyl rubber over nitrile)

Handling and Storage:

-

Store DEAC in tightly sealed containers under a positive pressure of dry, inert gas.

-

Store in a cool, dry, well-ventilated area away from sources of ignition, water, and incompatible materials (e.g., acids, alcohols, oxidizing agents).[3]

-

Use syringe and cannula techniques for transferring solutions.

-

Never work alone when handling pyrophoric reagents.[8]

Spill and Emergency Procedures:

-

Do NOT use water or a carbon dioxide fire extinguisher.

-

Small spills can be smothered with dry sand, powdered limestone, or a Class D fire extinguisher.

-

In case of skin contact, immediately flush with copious amounts of water and seek medical attention.[3]

Quenching and Disposal:

-

Unused or residual DEAC must be quenched before disposal.

-

Slowly add the DEAC solution to a stirred, cooled (0°C) solution of a less reactive alcohol like isopropanol in an inert solvent (e.g., hexane).

-

Once the initial reaction subsides, a 1:1 mixture of isopropanol/water can be slowly added, followed by the slow addition of water to complete the quenching.[9]

-

The resulting aqueous solution should be neutralized before disposal according to local regulations.

Conclusion

The synthesis of Diethylaluminum chloride, while demanding due to its hazardous nature, is a well-established process crucial for various chemical industries. The redistribution reaction between triethylaluminum and aluminum chloride remains the most efficient and widely used method. A thorough understanding of the reaction mechanism, meticulous adherence to inert atmosphere techniques, and a profound respect for the compound's reactivity are paramount for its safe and successful preparation. This guide provides the foundational knowledge and practical protocols to empower researchers in their endeavors involving this potent and versatile organoaluminum reagent. Continued innovation in catalyst design and synthetic methodologies will undoubtedly further expand the applications of DEAC, reinforcing its significance in the landscape of modern chemistry.

References

- Olefin Polymerization with Ziegler-Natta Catalyst. (2023, June 30). Chemistry LibreTexts. [Link]

- Ziegler-Natta Catalyst: Preparation, Reaction Mechanism. (2023, December 27). Science Info. [Link]

- Diethylaluminium chloride. In Wikipedia. [Link]

- Common Standard Operating Procedure for Quenching and Disposal of Pyrophoric Materials. (n.d.). University of Nebraska-Lincoln. [Link]

- Material Safety Data Sheet - Diethylaluminum chloride, 1M solution in hexanes. (n.d.). Cole-Parmer. [Link]

- DIETHYLALUMINUM CHLORIDE. (n.d.). precisionFDA. [Link]

- Determination of chloride content in aluminium chloride by titration. (2022, February 11). Chemistry Stack Exchange. [Link]

- Diethylaluminum chloride. (n.d.). PubChem. [Link]

- Bos, H. (1959). A process for the preparation of diethylaluminium chloride (U.K.

- Ziegler–Natta c

- Organoaluminium chemistry. In Wikipedia. [Link]

- Pyrophorics - Aluminum alkyls - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. lookchem.com [lookchem.com]

- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diethylaluminum chloride | C4H10AlCl | CID 7277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. DEAC Diethylaluminum chloride [nouryon.com]

- 9. thieme-connect.com [thieme-connect.com]

Diethylaluminum Chloride (DEAC): A Technical Guide for Advanced Synthesis

Executive Summary: Diethylaluminum chloride (DEAC), an organoaluminum compound with the chemical formula (C₂H₅)₂AlCl, is a potent and versatile reagent in modern organic and organometallic chemistry.[1][2] This guide provides an in-depth analysis of its core physicochemical properties, structural characteristics, and applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development. As a strong Lewis acid and a key component in Ziegler-Natta catalysis, DEAC's reactivity profile demands rigorous handling protocols, which are also detailed herein to ensure safe and effective implementation in experimental workflows.[3][4][5]

Core Physicochemical Properties of Diethylaluminum Chloride

DEAC is a colorless to yellowish liquid that is highly reactive with air and moisture.[3] Its fundamental properties are critical for its use in controlled chemical synthesis, dictating storage, handling, and reaction conditions.

Molecular Structure and Weight

The empirical formula of Diethylaluminum chloride is C₄H₁₀AlCl.[1][3] This gives it a molecular weight of approximately 120.56 g/mol .[1][6][7] Structurally, DEAC exists as a dimer, [(C₂H₅)₂AlCl]₂, where two chloride atoms bridge the two aluminum centers.[4] In this dimeric form, each aluminum atom is bonded to two ethyl groups and two bridging chlorine atoms, adopting a tetrahedral geometry.[4] This structure contrasts with trialkylaluminum compounds, which typically feature bridging alkyl groups.[4]

Density and Other Key Properties

The density of DEAC is a critical parameter for accurate measurement and dispensing in laboratory and industrial settings. It is typically reported in the range of 0.887 to 0.961 g/mL at 25 °C.[1] A comprehensive summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀AlCl | [1][3] |

| Molecular Weight | 120.56 g/mol | [1][6] |

| CAS Number | 96-10-6 | [1][3] |

| Appearance | Colorless to yellowish liquid | [3] |

| Density | 0.887 - 0.961 g/mL at 25 °C | [1] |

| Melting Point | -85 °C to -74 °C | [1][4][8] |

| Boiling Point | 125 °C at 50 mmHg | [1][9] |

| Flash Point | -22.8 °C (-9 °F) | [1] |

| Solubility | Miscible with hexane and other non-polar organic solvents.[1][3] | |

| Reactivity | Reacts violently with water.[1][3] Pyrophoric (ignites spontaneously in air).[4][6] |

Reactivity and Synthetic Applications

DEAC's utility is rooted in its strong Lewis acidity, which allows it to activate substrates and catalyze a wide range of chemical transformations.[2][3][5] This makes it an invaluable tool for constructing complex molecular architectures, particularly in pharmaceutical development.[1][2]

Key Applications in Organic Synthesis:

-

Ziegler-Natta Catalysis : DEAC is a crucial co-catalyst with transition metal compounds for the polymerization of alkenes, such as in the production of polyolefins.[4][10]

-

Lewis Acid Catalysis : It effectively catalyzes fundamental carbon-carbon bond-forming reactions, including Diels-Alder and ene reactions, which are essential for building the cyclic and acyclic frameworks of many drug molecules.[2][4][5]

-

Alkylation Reactions : DEAC can serve as an alkylating agent, facilitating the formation of new carbon-carbon bonds.[2]

-

Reagent Precursor : It is used as a starting material for the synthesis of other organoaluminum and organometallic compounds.[2]

Safe Handling and Experimental Protocols

The inherent reactivity of DEAC, particularly its pyrophoric nature, necessitates stringent safety measures and specialized handling techniques.[4][6][11] All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent violent reactions with air and moisture.[3][11][12]

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls : Work must be conducted in a glovebox or a fume hood with the sash positioned as low as possible.[13]

-

Personal Protective Equipment :

-

Eye Protection : Chemical splash goggles and a face shield are mandatory.[13]

-

Skin Protection : A fire-resistant lab coat (e.g., Nomex) must be worn over natural fiber clothing.[13] Synthetic clothing should be avoided.[13]

-

Gloves : Double gloving with nitrile gloves under neoprene or other chemically resistant gloves is recommended.[13]

-

Protocol for Transferring DEAC Solution via Syringe

This protocol outlines the standard procedure for transferring pyrophoric liquids like DEAC. This should only be performed by trained personnel.

-

Preparation : Ensure the reaction vessel is dry and purged with an inert gas. Remove all flammable materials and clutter from the fume hood.[13][14] Keep a container of powdered lime or dry sand within arm's length for spill control.[11]

-

Syringe Preparation : Select a syringe with a volume at least double that of the liquid to be transferred.[13] Ensure the syringe is clean, dry, and fitted with a long needle. Purge the syringe with inert gas.

-

Bottle Setup : Secure the DEAC reagent bottle to a stand within the fume hood.[13][14] Puncture the septum with a needle connected to an inert gas line to maintain positive pressure.

-

Liquid Transfer : Insert the syringe needle through the septum into the DEAC solution. Slowly draw the desired volume of liquid into the syringe.

-

Clear the Needle : Withdraw the needle tip into the headspace above the liquid and pull the plunger back slightly to draw inert gas, clearing the needle of any residual liquid.[14]

-

Dispense : Transfer the syringe to the reaction vessel and dispense the reagent slowly.

-

Quenching : Immediately after use, rinse the syringe and needle with a dry, inert solvent (e.g., hexane). Discharge the solvent rinse into a separate flask containing an alcohol like isopropanol for quenching.[12]

Conclusion

Diethylaluminum chloride is a high-value reagent for advanced chemical synthesis, offering unique reactivity as a potent Lewis acid and catalyst. Its primary physicochemical properties—a molecular weight of 120.56 g/mol and a density around 0.96 g/mL—are foundational to its practical use.[1][6] However, its pyrophoric and water-reactive nature demands the utmost respect and adherence to rigorous safety protocols. By understanding its properties and implementing validated handling procedures, researchers can safely leverage the synthetic power of DEAC to advance the fields of materials science and drug development.

References

- Diethylaluminium chloride - Wikipedia. [Link]

- Diethylaluminum Chloride | AMERICAN ELEMENTS ®. [Link]

- Diethylaluminum Chloride in Organic Synthesis: A Powerful Lewis Acid. [Link]

- Diethylaluminum Chloride CAS #: 96-10-6. [Link]

- Diethylaluminum chloride | C4H10AlCl | CID 7277 - PubChem. [Link]

- Diethyl aluminum chloride | C4H10AlCl | CID 16686102 - PubChem - NIH. [Link]

- Diethylaluminum chloride. [Link]

- Procedures for Safe Use of Pyrophoric Liquid Reagents - UCLA – Chemistry and Biochemistry. [Link]

- Diethylaluminum Chloride Solution Catalyzer - Jiangsu MO opto-electronic m

- C3.

- Pyrophoric Handling Procedure - Carnegie Mellon University. [Link]

- Handling Pyrophoric Reagents - PNNL. [Link]

Sources

- 1. DIETHYLALUMINUM CHLORIDE | 96-10-6 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 96-10-6: Diethylaluminum chloride | CymitQuimica [cymitquimica.com]

- 4. Diethylaluminium chloride - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Diethylaluminum chloride | C4H10AlCl | CID 7277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C4H10AlCl | CID 16686102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. americanelements.com [americanelements.com]

- 9. Diethylaluminum chloride 97 96-10-6 [sigmaaldrich.com]

- 10. Diethylaluminum Chloride,Diethylaluminum Chloride Solution,Diethylaluminum Chloride Catalyzer Manufacturer in China [jsmochem.com]

- 11. auburn.edu [auburn.edu]

- 12. cmu.edu [cmu.edu]

- 13. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 14. pnnl.gov [pnnl.gov]

Physical and chemical properties of Diethyl aluminum chloride

An In-depth Technical Guide to Diethylaluminum Chloride (DEAC)

Authored by a Senior Application Scientist

Introduction: Unveiling the Duality of Diethylaluminum Chloride

Diethylaluminum chloride (DEAC), an organoaluminum compound with the chemical formula (C₂H₅)₂AlCl, stands as a cornerstone reagent in modern chemistry.[1] Often presented by this empirical formula, it primarily exists as a dimer, [(C₂H₅)₂AlCl]₂, a structural nuance that dictates much of its reactivity.[1] This colorless to yellowish liquid is a formidable tool in the hands of researchers and process chemists, prized for its potent Lewis acidity and its critical role as a co-catalyst in the production of polyolefins.[1][2][3][4] However, its utility is intrinsically linked to its hazardous nature; DEAC is pyrophoric, catching fire spontaneously in air, and reacts violently with water.[5][6][7][8]

This guide offers an in-depth exploration of the physical and chemical properties of DEAC, grounded in both theoretical principles and practical, field-proven insights. It is designed for researchers, scientists, and drug development professionals who seek to harness the synthetic power of this reagent while upholding the highest standards of safety and experimental integrity. We will delve into its molecular structure, core reactivity, pivotal applications, and the rigorous protocols required for its safe handling and characterization.

Molecular Structure and Bonding: The Dimeric Core

The chemical behavior of Diethylaluminum Chloride is fundamentally rooted in its structure. While the monomeric formula (C₂H₅)₂AlCl is often used for simplicity, DEAC predominantly exists as a chlorine-bridged dimer, [Al₂(C₂H₅)₄Cl₂].[1] This dimeric structure is a key differentiator from trialkylaluminum compounds like triethylaluminum, which feature bridging alkyl groups.

In the DEAC dimer, each aluminum atom is bonded to two terminal ethyl groups and two bridging chlorine atoms.[1] This arrangement allows each aluminum center to achieve a tetrahedral geometry and satisfy the octet rule, a more stable electronic configuration compared to the electron-deficient nature of trialkylaluminum dimers.[1][9] The bridging chloride ligands are crucial, as they are less sterically demanding and more electronegative than alkyl groups, favoring this structural motif.

Diagram 1: Dimeric Structure of Diethylaluminum Chloride

Caption: Chlorine atoms form bridging bonds between two tetrahedral aluminum centers.

Physicochemical Properties: A Quantitative Overview

DEAC is typically handled as a solution in hydrocarbon solvents like hexanes, heptane, or toluene, as the neat compound is a waxy solid at low temperatures.[1][5][10] Its physical properties are critical for designing experiments, calculating molar quantities, and ensuring safe storage.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₀AlCl (monomer) / C₈H₂₀Al₂Cl₂ (dimer) | [2],[1] |

| CAS Number | 96-10-6 | [2],[11] |

| Molar Mass | 120.56 g/mol (monomer) / 241.11 g/mol (dimer) | [7],[12],[1] |

| Appearance | Colorless to yellowish liquid | [2],[11],[13] |

| Density | Approx. 0.961 - 0.967 g/mL at 25 °C (neat) | |

| Melting Point | -74 °C to -50 °C | [1],[14], |

| Boiling Point | 125-126 °C at 50 mmHg | [1], |

| Vapor Pressure | 3 mmHg at 60 °C | [1], |

| Solubility | Soluble in non-polar organic solvents (e.g., hexane, toluene) | [2] |

| Flash Point | -22 °C (-7.6 °F) (for 1M solution in hexanes) | [5] |

Core Reactivity and Chemical Principles

The utility of DEAC stems from several key reactive characteristics. Understanding the causality behind this reactivity is essential for its effective and safe application.

Potent Lewis Acidity

The aluminum center in DEAC is electron-deficient, making it a powerful Lewis acid—a substance that can accept an electron pair.[3] This property is the driving force behind its use as a catalyst. By coordinating to electron-rich atoms (like oxygen or nitrogen) in a substrate, DEAC activates the molecule towards nucleophilic attack or cycloaddition. This activation lowers the energy barrier of the reaction, often leading to increased reaction rates and enhanced selectivity. This is the core principle behind its use in catalyzing fundamental carbon-carbon bond-forming processes like Diels-Alder and ene reactions.[1][3][4]

Extreme Reactivity with Air and Water

Pyrophoricity: DEAC is pyrophoric, meaning it ignites spontaneously upon contact with air.[5][6][7] This is due to the highly exothermic oxidation of the aluminum-carbon bonds. This extreme reactivity necessitates that all handling and storage be conducted under an inert atmosphere, such as dry nitrogen or argon.[5][15]

Violent Reaction with Water: DEAC reacts violently with water and other protic solvents.[2][5][15] This reaction is highly exothermic and produces flammable ethane gas and corrosive hydrochloric acid, creating a significant fire, explosion, and corrosion hazard.[7][11] The reaction underscores the critical need for strictly anhydrous (water-free) conditions during its use.

Diagram 2: Hydrolysis Reaction of DEAC

Caption: The hazardous products resulting from the vigorous reaction of DEAC with water.

Incompatibilities

As a strong reducing agent and Lewis acid, DEAC is incompatible with a wide range of chemicals.[11][16] Violent reactions can occur upon contact with:

-

Oxidizing agents (peroxides, nitrates, etc.)[11]

-

Alcohols [10]

-

Chlorinated solvents like carbon tetrachloride[11]

Key Applications in Synthesis and Catalysis

DEAC's unique reactivity makes it an indispensable tool in both industrial polymerization and fine chemical synthesis.

Ziegler-Natta Polymerization

One of the largest industrial applications of DEAC is as a co-catalyst in Ziegler-Natta polymerization systems for producing polyolefins like polyethylene and polypropylene.[1][4][17][18] In these systems, a transition metal compound (e.g., titanium tetrachloride) is activated by an organoaluminum co-catalyst like DEAC.

Causality of its Role:

-

Alkylation and Activation: DEAC alkylates the transition metal center, creating the active catalytic sites.

-

Scavenging: It reacts with and neutralizes impurities (like water) in the reaction medium that would otherwise deactivate the catalyst.

-

Stereochemical Control: The nature of the co-catalyst can influence the stereochemistry of the resulting polymer, affecting its physical properties like crystallinity and melting point.[19]

The discovery by Karl Ziegler and Giulio Natta that combinations of transition metal halides and organoaluminum compounds could polymerize alkenes at low pressure revolutionized the plastics industry and earned them the Nobel Prize in Chemistry in 1963.[17][18][20]

Lewis Acid Catalysis in Organic Synthesis

In the realm of fine chemical and pharmaceutical synthesis, DEAC is employed as a potent Lewis acid catalyst to promote a variety of reactions.[3]

-

Diels-Alder and Ene Reactions: DEAC catalyzes these powerful cycloaddition and group transfer reactions, which are fundamental for constructing complex cyclic molecules.[1][3][4] It activates the dienophile or enophile by coordinating to it, accelerating the reaction and often controlling the stereochemical outcome.

-

Strecker Reaction: It can be used as a Lewis acid to promote the synthesis of α-amino nitriles, key precursors to amino acids.

-

Chemical Intermediate: DEAC also serves as a foundational building block for synthesizing other, more complex organoaluminum reagents and organometallic compounds.[3][4][16]

Experimental Protocols and Safe Handling

The high reactivity and pyrophoric nature of DEAC demand rigorous and meticulously planned experimental procedures. Failure to adhere to safety protocols can result in fire, explosion, and severe chemical burns.[5][7][15]

Mandatory Storage and Handling Conditions

-

Inert Atmosphere: DEAC must be stored and handled under a dry, inert atmosphere (e.g., nitrogen or argon).[10][15] This is typically achieved using a glovebox or Schlenk line techniques.

-

Temperature: Store in a cool, dry, well-ventilated area designated for flammable liquids, away from heat and ignition sources.[5][21]

-

Container Integrity: Containers, such as Sure/Pac™ cylinders, must be kept tightly sealed and handled with care to prevent physical damage.[15]

Protocol 1: Safe Transfer of DEAC Solution via Syringe

This protocol describes the transfer of a DEAC solution from a Sure/Pac™ cylinder to a reaction flask using Schlenk line techniques. This is a self-validating system as proper execution prevents any exposure to air or moisture.

Prerequisites:

-

All glassware must be oven- or flame-dried and cooled under vacuum or an inert atmosphere.

-

The user must be fully trained in Schlenk line or glovebox techniques.

-

An appropriate dry chemical (Class D) fire extinguisher, sand, or soda ash must be immediately accessible. DO NOT USE WATER OR CO₂ EXTINGUISHERS. [15]

Step-by-Step Methodology:

-

System Preparation: Assemble the reaction flask, sealed with a rubber septum, and connect it to a Schlenk line. Purge the flask with inert gas by cycling between vacuum and the inert gas supply at least three times.

-

Syringe Preparation: Take a clean, dry syringe and needle. Purge it with inert gas by drawing and expelling the gas from the inert manifold several times.

-

Container Positioning: Securely clamp the DEAC Sure/Pac™ cylinder in an upright position within a fume hood.

-

Pressure Equalization: Ensure the reaction flask is under a positive pressure of inert gas, evidenced by gas outflow through a bubbler.

-

Withdrawal: Carefully insert the purged syringe needle through the septum on the DEAC container. Puncture the septum with the needle tip, then open the cylinder valve. Slowly withdraw the desired volume of the DEAC solution. Causality: The positive pressure of inert gas within the cylinder will assist in filling the syringe and prevent air from entering.

-

Transfer: Withdraw the needle from the cylinder, which will self-seal. Immediately insert the needle through the septum of the prepared reaction flask.

-

Addition: Slowly add the DEAC solution to the reaction flask, typically to a cooled, stirred solution of the substrate. An immediate exotherm or color change may be observed.

-

Quenching the Syringe: After transfer, immediately quench any residual DEAC in the syringe by drawing up a non-reactive, high-boiling solvent (like toluene) and then slowly expelling the contents into a separate flask containing isopropanol or another quenching agent behind a blast shield.

Diagram 3: Workflow for Safe DEAC Transfer

Caption: A self-validating workflow for the safe transfer of pyrophoric reagents.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical.

-

Evacuate: Evacuate all non-essential personnel from the area.[15]

-

Do Not Use Water: NEVER use water, foam, or halogenated agents on a DEAC spill or fire.[15]

-

Containment: Cover the spill with a dry, inert material such as dry sand, soda ash, or lime.[15]

-

Collection: Using non-sparking tools, carefully place the absorbed material into a dry, sealed container for disposal.[5][21]

-

Ventilate: Ventilate the area thoroughly after cleanup is complete.[15]

Conclusion

Diethylaluminum chloride is a powerful and versatile organometallic reagent with significant applications ranging from large-scale polymer production to intricate organic synthesis.[2][16] Its utility is derived from its strong Lewis acidity and its role as an effective polymerization co-catalyst. However, this reactivity is coupled with extreme hazards, including pyrophoricity and violent water reactivity. A comprehensive understanding of its chemical properties, combined with rigorous adherence to safety protocols for handling under inert and anhydrous conditions, is not merely a recommendation but an absolute requirement for any scientist seeking to leverage its synthetic potential. Through careful and informed application, DEAC will continue to be a vital tool in advancing chemical innovation.

References

- New Jersey Department of Health. (n.d.). Hazard Summary: DIETHYLALUMINUM CHLORIDE.

- LookChem. (n.d.). Diethylaluminum Chloride in Organic Synthesis: A Powerful Lewis Acid.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethylaluminum chloride, 1M solution in hexanes.

- Wikipedia. (n.d.). Diethylaluminium chloride.

- Grokipedia. (n.d.). Ziegler–Natta catalyst.

- Chemchart. (n.d.). Diethylaluminum chloride (96-10-6).

- LookChem. (n.d.). Diethylaluminum Chloride (CAS 96-10-6): Your Premier Catalyst and Intermediate Solution.

- LookChem. (n.d.). Cas 96-10-6,DIETHYLALUMINUM CHLORIDE.

- Wikipedia. (n.d.). Ziegler–Natta catalyst.

- PubChem. (n.d.). Diethylaluminum chloride | C4H10AlCl | CID 7277.

- PubChem. (n.d.). Diethyl aluminum chloride | C4H10AlCl | CID 16686102.

- Xiamen K REAL CHEMICAL Co.,Ltd. (n.d.). Diethylaluminum chloride.

- Wikibooks. (n.d.). Advanced Inorganic Chemistry/Ziegler-Natta polymerization (4.10).

- U.S. Chemical Storage. (n.d.). Diethylaluminum Chloride Chemical Storage Specifications.

- Jiangsu MO opto-electronic material Co., Ltd. (n.d.). Diethylaluminum Chloride Solution Catalyzer.

- American Elements. (n.d.). Diethylaluminum Chloride.

- ResearchGate. (2018). Probing the Roles of Diethylaluminum Chloride in Propylene Polymerization with MgCl2-supported Ziegler-Natta Catalyst.

- Wikipedia. (n.d.). Dimethylaluminium chloride.

- Chemical Synthesis. (n.d.). Diethylaluminum Chloride (CAS: 96-10-6) - High-Quality Supplier.

- NIST. (n.d.). Aluminum, chlorodiethyl-.

Sources

- 1. Diethylaluminium chloride - Wikipedia [en.wikipedia.org]

- 2. CAS 96-10-6: Diethylaluminum chloride | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Diethylaluminum chloride | C4H10AlCl | CID 7277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Dimethylaluminium chloride - Wikipedia [en.wikipedia.org]

- 10. fishersci.com [fishersci.com]

- 11. DIETHYLALUMINUM CHLORIDE | 96-10-6 [chemicalbook.com]

- 12. This compound | C4H10AlCl | CID 16686102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. americanelements.com [americanelements.com]

- 15. nj.gov [nj.gov]

- 16. lookchem.com [lookchem.com]

- 17. grokipedia.com [grokipedia.com]

- 18. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Advanced Inorganic Chemistry/Ziegler-Natta polymerization (4.10) - Wikibooks, open books for an open world [en.wikibooks.org]

- 21. DIETHYLALUMINUM CHLORIDE - Safety Data Sheet [chemicalbook.com]

Navigating the Perils: A Technical Guide to Diethylaluminum Chloride Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylaluminum chloride (DEAC), an organoaluminum compound with the formula (C₂H₅)₂AlCl, is a potent and versatile reagent in organic synthesis and polymer chemistry. Its utility as a Lewis acid catalyst and as a precursor in the synthesis of other organometallic compounds makes it a valuable tool in research and development. However, its high reactivity also presents significant safety challenges. This guide provides an in-depth technical overview of the safety considerations for DEAC, moving beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of its hazards and the rationale behind the recommended safety protocols.

The Hazardous Nature of Diethylaluminum Chloride

DEAC is classified as a pyrophoric liquid, meaning it can ignite spontaneously in air.[1][2] It also reacts violently with water, releasing flammable gases that can also ignite spontaneously.[1][3] These properties are at the core of the hazards associated with its handling.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. The classification for DEAC underscores its dangerous nature.

| Hazard Class | Category | Hazard Statement |

| Pyrophoric Liquids | 1 | H250: Catches fire spontaneously if exposed to air[1][4] |

| Substances and mixtures which in contact with water emit flammable gases | 1 | H260: In contact with water releases flammable gases which may ignite spontaneously[4][5] |

| Skin Corrosion/Irritation | 1A/1B | H314: Causes severe skin burns and eye damage[4][6] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1] |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor[4] |

This table summarizes the primary GHS classifications for Diethylaluminum chloride.

The signal word for DEAC is "Danger".[2][3]

The Chemistry Behind the Hazards

The pyrophoricity of DEAC is due to its strong affinity for oxygen. Upon exposure to air, it rapidly oxidizes in a highly exothermic reaction, leading to ignition. The reaction with water is equally vigorous, producing ethane, a flammable gas, and aluminum hydroxide. The heat generated from this reaction is often sufficient to ignite the ethane.[1][3]

Prudent Handling and Storage: A Proactive Approach to Safety

Given its reactive nature, the cornerstone of DEAC safety lies in meticulous handling and storage procedures designed to prevent its contact with air and water.

Inert Atmosphere is Non-Negotiable

All manipulations of DEAC must be carried out under an inert atmosphere, such as nitrogen or argon.[7][8] This is the most critical control measure to prevent spontaneous ignition.

Experimental Protocol: Handling DEAC in the Laboratory

-

Preparation: Ensure the reaction vessel and all transfer apparatus (syringes, cannulas) are dry and have been purged with an inert gas.

-

Inert Gas Purge: The reaction vessel should be equipped with a gas inlet and outlet (bubbler) to maintain a positive pressure of inert gas.

-

Transfer: Use syringe or cannula techniques for transferring DEAC. Never pour it in the open air.

-

Solvent Considerations: DEAC is often supplied as a solution in a hydrocarbon solvent, which can reduce its pyrophoricity but does not eliminate it.[7] Always handle these solutions with the same care as the neat reagent.

-

Post-Reaction Quenching: Unreacted DEAC must be quenched carefully. This is typically done by slowly adding a less reactive substance, such as isopropanol, at a low temperature before the addition of water.

Storage with Segregation and Security

Proper storage is crucial to prevent accidents.

-

Inert Environment: DEAC should be stored under an inert gas blanket.[7]

-

Segregation: Store it separately from incompatible materials, especially water, acids, alcohols, and oxidizing agents.[1][9]

-

Location: Outside or detached storage is preferred.[1][9] If stored indoors, it should be in a standard flammable liquids storage cabinet.[1][9]

-

Container Integrity: Keep containers tightly closed and protected from physical damage.[7]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy for DEAC involves a combination of engineering controls and appropriate PPE.

The Hierarchy of Controls

The "hierarchy of controls" is a fundamental concept in occupational safety. For DEAC, this can be visualized as follows:

Caption: Hierarchy of controls for managing DEAC hazards.

Essential PPE

When working with DEAC, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[8]

-

Hand Protection: Wear chemical-resistant gloves. Given the pyrophoric nature, flame-resistant gloves should be worn over the chemical-resistant gloves.[1]

-

Body Protection: A flame-resistant lab coat and appropriate protective clothing are necessary.[8]

-

Respiratory Protection: If there is a risk of inhalation, a respirator with an appropriate cartridge should be used.[8]

Emergency Procedures: Rapid and Correct Response

In the event of a spill or fire, a swift and appropriate response is critical.

Spill Management

-

Evacuate: Immediately evacuate all non-essential personnel from the area.[7]

-

Isolate: Isolate the spill area and eliminate all ignition sources.[7]

-

Do Not Use Water: Never use water on a DEAC spill, as this will exacerbate the situation.[7]

-

Absorb: Cover the spill with a dry, inert absorbent material such as sand, soda ash, or lime.[7]

-

Contain: Place the absorbed material in a sealed container for proper disposal as hazardous waste.[7]

Fire Fighting

-

Extinguishing Media: Use a dry chemical powder, soda ash, or lime to extinguish a DEAC fire.[7][8] DO NOT USE WATER, FOAM, OR HALOGENATED AGENTS. [7]

-

Cooling Containers: If containers are exposed to fire, use a water spray to keep them cool, but do not allow water to come into contact with the DEAC.[7][8]

-

Professional Help: For large fires, evacuate the area and call emergency services immediately.[7]

Caption: Emergency response workflow for DEAC spills and fires.

First Aid: Immediate Actions for Exposure

In case of exposure to DEAC, immediate first aid is crucial to minimize injury.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][10] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with large amounts of soap and water. Seek immediate medical attention.[7][10] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][10] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10] |

This table outlines the immediate first aid procedures for DEAC exposure.

Toxicological Profile

Exposure to DEAC can cause severe health effects.

-

Acute Effects: Contact can cause severe irritation and burns to the skin and eyes, with the potential for permanent eye damage.[7] Inhalation can irritate the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath.[7]

-

Chronic Effects: There is limited data on the chronic effects of DEAC exposure in humans.

The recommended airborne exposure limit (TLV) for aluminum alkyls is 2 mg/m³ averaged over an 8-hour work shift.[7]

Conclusion

Diethylaluminum chloride is an invaluable reagent for chemical innovation, but its use demands the utmost respect for its hazardous properties. A comprehensive understanding of its reactivity, coupled with the stringent application of safety protocols, is essential for the well-being of researchers and the prevention of laboratory incidents. By implementing the multi-layered safety approach outlined in this guide—from inert atmosphere handling to robust emergency preparedness—the risks associated with DEAC can be effectively managed, allowing for its continued and safe use in scientific advancement.

References

- New Jersey Department of Health. (2001). Right to Know Hazardous Substance Fact Sheet: DIETHYLALUMINUM CHLORIDE.

- Fisher Scientific. (2024). Safety Data Sheet: Diethylaluminium chloride, 0.9M solution in toluene.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - DIETHYLALUMINUM CHLORIDE.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethylaluminum chloride, 1M solution in hexanes.

- ECHEMI. (n.d.). Diethylaluminum chloride SDS, 96-10-6 Safety Data Sheets.

- PubChem. (n.d.). Diethylaluminum chloride.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethylaluminium chloride, 0.9M solution in toluene.

- Famico Trading Limited. (n.d.). Chemical Safety Data Sheet: DEAC.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Diethylaluminum chloride, 25% w/w in heptane.

- Fisher Scientific. (2010). SAFETY DATA SHEET: Diethylaluminium chloride, 1M solution in hexanes.

- ChemicalBook. (2025). DIETHYLALUMINUM CHLORIDE - Safety Data Sheet.

- NOAA. (n.d.). DIETHYL ALUMINUM CHLORIDE.

- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET: Diethylaluminum chloride 25% solution in Toluene.

- U.S. Chemical Storage. (n.d.). Diethylaluminum Chloride Chemical Storage Specifications.

- CymitQuimica. (n.d.). Safety data sheet: Diethylaluminum chloride, 97%.

- Sigma-Aldrich. (n.d.). Diethylaluminum chloride 97%.

- ChemRadar. (n.d.). Diethyl aluminium chloride CAS#96-10-6 | GHS Classification Search Tool.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. famico.uk [famico.uk]

- 3. fishersci.com [fishersci.com]

- 4. Diethylaluminum chloride | C4H10AlCl | CID 7277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. nj.gov [nj.gov]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to Diethylaluminum Chloride (DEAC) as a Ziegler-Natta Catalyst Precursor

Foreword: The Unseen Architect of Modern Polymers

In the landscape of industrial chemistry, few discoveries have been as transformative as the advent of Ziegler-Natta catalysts. This breakthrough, which garnered a Nobel Prize for Karl Ziegler and Giulio Natta in 1963, revolutionized polymer science by enabling the synthesis of stereoregular polyolefins like high-density polyethylene (HDPE) and isotactic polypropylene.[1][2][3] At the heart of many of these powerful catalytic systems lies an unassuming yet potent organoaluminum compound: Diethylaluminum chloride (DEAC). While the transition metal (typically titanium) often takes the spotlight, DEAC is the indispensable co-catalyst, the architect that activates the system, protects it from poisons, and shapes the final polymer. This guide provides a comprehensive technical exploration of DEAC's fundamental properties, its multifaceted role in catalysis, and the practical methodologies for its application, tailored for researchers and professionals dedicated to the art and science of polymer synthesis.

Diethylaluminum Chloride (DEAC): A Profile of High Reactivity

Diethylaluminum chloride is an organoaluminum compound that, despite its simple empirical formula, (C₂H₅)₂AlCl, possesses a complex and highly reactive nature. It is most accurately represented as a dimer, [(C₂H₅)₂AlCl]₂, where two chlorine atoms bridge the two tetrahedral aluminum centers.[4] This structure is fundamental to its behavior as a potent Lewis acid and alkylating agent.[4][5]

DEAC is typically handled as a colorless to pale-yellow liquid or solution in hydrocarbon solvents, as it is a waxy solid at standard temperature and pressure.[4][5][6] Its most critical characteristic is its extreme reactivity. DEAC is pyrophoric, meaning it can ignite spontaneously upon contact with air, and it reacts violently and explosively with water.[4][7][8] This necessitates meticulous handling under a dry, inert atmosphere (e.g., nitrogen or argon) at all times.[5][9]

Table 1: Physicochemical Properties of Diethylaluminum Chloride